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Compound of Interest

Compound Name: 5-Bromo-2-(methylthio)pyrimidine

Cat. No.: B088330 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-
(methylthio)pyrimidine, a key heterocyclic building block in medicinal chemistry and drug

development. The following sections detail the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the structural characterization of this molecule.

Introduction to 5-Bromo-2-(methylthio)pyrimidine
5-Bromo-2-(methylthio)pyrimidine is a substituted pyrimidine with the chemical formula

C₅H₅BrN₂S and a molecular weight of 205.08 g/mol .[1] Its structure, featuring a bromine atom

at the 5-position and a methylthio group at the 2-position, makes it a versatile intermediate for

the synthesis of more complex molecules through various cross-coupling and substitution

reactions. A comprehensive understanding of its spectroscopic signature is crucial for reaction

monitoring, quality control, and the unambiguous identification of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Bromo-2-(methylthio)pyrimidine, both ¹H and ¹³C NMR are

essential for structural confirmation.

Predicted ¹H NMR Data
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The ¹H NMR spectrum of 5-Bromo-2-(methylthio)pyrimidine is expected to be simple,

exhibiting two distinct signals.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.6 Singlet 2H H-4, H-6

~2.6 Singlet 3H -SCH₃

Interpretation and Rationale:

Aromatic Protons (H-4, H-6): The two protons on the pyrimidine ring are chemically

equivalent due to the molecule's symmetry. The strong electron-withdrawing effects of the

two nitrogen atoms and the bromine atom deshield these protons, shifting their resonance to

a downfield region, predicted to be around 8.6 ppm. The absence of adjacent protons results

in a singlet multiplicity.

Methyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom

are in a relatively shielded environment and are expected to appear as a sharp singlet at

approximately 2.6 ppm.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~172 C-2 (-S-C=N)

~159 C-4, C-6

~115 C-5 (-Br)

~14 -SCH₃

Interpretation and Rationale:
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C-2 Carbon: This carbon, bonded to the sulfur and two nitrogen atoms, is significantly

deshielded and is predicted to have the highest chemical shift, around 172 ppm.

C-4 and C-6 Carbons: These equivalent carbons are adjacent to nitrogen atoms and are also

deshielded, with an expected resonance around 159 ppm.

C-5 Carbon: The carbon atom bearing the bromine atom is expected to resonate at a higher

field compared to the other ring carbons, around 115 ppm, due to the "heavy atom effect" of

bromine.

Methyl Carbon (-SCH₃): The methyl carbon is in a shielded environment and will appear at

the most upfield region, around 14 ppm.

Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-Bromo-2-
(methylthio)pyrimidine.

Materials:

5-Bromo-2-(methylthio)pyrimidine sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

Sample Preparation:

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.

Transfer the solution to an NMR tube.

Instrument Setup:
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Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a standard pulse sequence (e.g., zg30).

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Switch the probe to the ¹³C channel.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon

atoms.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Process the data similarly to the ¹H spectrum.

Causality Behind Experimental Choices:

Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of

organic compounds. If solubility is an issue, DMSO-d₆ can be used.

Shimming: This step is critical for obtaining sharp, well-resolved peaks by ensuring a

homogeneous magnetic field across the sample.
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Proton Decoupling in ¹³C NMR: This simplifies the spectrum by removing C-H coupling,

resulting in a single peak for each unique carbon atom, which aids in interpretation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak-Medium C-H stretch (aromatic)

~2950-2850 Weak C-H stretch (aliphatic, -SCH₃)

~1600-1450 Medium-Strong
C=C and C=N stretching

vibrations (pyrimidine ring)

~1200-1000 Medium C-N stretching vibrations

~700-600 Medium-Strong C-S stretch

~600-500 Medium C-Br stretch

Interpretation and Rationale:

C-H Stretching: The weak to medium bands above 3000 cm⁻¹ are characteristic of C-H

stretching in the pyrimidine ring. The aliphatic C-H stretching of the methylthio group will

appear at a slightly lower frequency.

Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of

the C=C and C=N stretching vibrations within the pyrimidine ring, often referred to as the

"fingerprint region" for aromatic heterocycles.

C-S and C-Br Stretching: The presence of the carbon-sulfur and carbon-bromine bonds will

give rise to absorptions in the lower frequency region of the spectrum.

Experimental Protocol for IR Data Acquisition
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Objective: To obtain the IR spectrum of 5-Bromo-2-(methylthio)pyrimidine.

Materials:

5-Bromo-2-(methylthio)pyrimidine sample (1-2 mg)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR Spectrometer with a sample holder

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount of KBr to a fine powder using the agate mortar and pestle.

Add a small amount of the sample to the KBr powder (ratio of approximately 1:100 sample

to KBr).

Mix thoroughly by grinding until a homogenous mixture is obtained.

Transfer the mixture to the pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Causality Behind Experimental Choices:

KBr Pellet Technique: This is a common method for analyzing solid samples. KBr is used

because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Background Spectrum: Acquiring a background spectrum is essential to subtract the

absorbance of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is

solely from the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrum Data
m/z Relative Intensity Assignment

205/207 High
[M]⁺ and [M+2]⁺ (Molecular ion

peak)

190/192 Medium [M - CH₃]⁺

126 Medium [M - Br]⁺

79/81 High [Br]⁺

Interpretation and Rationale:

Molecular Ion Peak: A prominent molecular ion peak is expected. Due to the presence of

bromine, there will be two peaks of nearly equal intensity, one for the isotope ⁷⁹Br (at m/z

205) and one for ⁸¹Br (at m/z 207). A search result indicated an [M+1] peak at 205.1, which is

consistent with the molecular weight.[2]

Fragmentation Pattern:

Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z

190/192.

Cleavage of the C-Br bond would lead to a fragment at m/z 126.
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The bromine cation itself would be observed at m/z 79/81.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Objective: To obtain the mass spectrum of 5-Bromo-2-(methylthio)pyrimidine.

Materials:

5-Bromo-2-(methylthio)pyrimidine sample

A suitable solvent (e.g., methanol, acetonitrile)

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample in the chosen solvent.

Data Acquisition:

Introduce the sample solution into the mass spectrometer's ionization source.

Set the instrument parameters (e.g., ionization mode, mass range, collision energy for

fragmentation if desired).

Acquire the mass spectrum.

Causality Behind Experimental Choices:

Ionization Technique: ESI is a soft ionization technique that is well-suited for polar molecules

and often results in a prominent molecular ion peak, which is crucial for determining the

molecular weight.

Visualizations
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Molecular Structure
Caption: Molecular structure of 5-Bromo-2-(methylthio)pyrimidine.

Predicted ¹H NMR Spectrum

Predicted ¹H NMR Spectrum

Signal Assignments

<------------------------------------------------ Chemical Shift (ppm) ------------------------------------------------> 10 8 6 4 2 0

-SCH₃

~2.6 ppm
(Singlet, 3H)

H-4, H-6
~8.6 ppm

(Singlet, 2H)

Click to download full resolution via product page

Caption: Predicted ¹H NMR spectrum and assignments for 5-Bromo-2-
(methylthio)pyrimidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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